![molecular formula C12H9F6N3 B6362752 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine CAS No. 1240566-22-6](/img/structure/B6362752.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine
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Overview
Description
“1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives are known for their wide range of biological activities . This compound, in particular, has been studied for its potential as a growth inhibitor of drug-resistant bacteria .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine”, involves the design and antimicrobial studies of novel pyrazole derivatives . The synthesized compounds have shown potent growth inhibition of planktonic Gram-positive bacteria .Molecular Structure Analysis
The molecular structure of “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine” includes a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a methyl group . The InChI code for this compound is provided .Scientific Research Applications
Antimicrobial Applications
This compound has been synthesized and studied for its antimicrobial properties . It has been found to be a potent growth inhibitor of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .
Drug Discovery
The significance of the trifluoromethyl group in drug discovery has been noted, and this compound has been used in the synthesis of potent antimicrobial agents .
Inhibiting 5-Hydroxytryptamine Uptake
The inclusion of a -CF3 group in the para-position of the phenolic ring has been shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Organic Transformations
This compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Future Directions
The future directions for “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine” could involve further studies on its antimicrobial properties, particularly against drug-resistant bacteria . Additionally, its potential applications in other areas of medicine and pharmacology could be explored.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
Similar compounds have been shown to activate substrates and subsequently stabilize partially developing negative charges in the transition states, employing explicit double hydrogen bonding . This suggests that our compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also influence various biochemical pathways.
Result of Action
Similar compounds have been found to be potent growth inhibitors of planktonic gram-positive bacteria , suggesting that this compound might have similar effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-21-2-1-10(19)20-21/h1-5H,6H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBRXHTYLKFTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine |
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